Epipinoresinol
Overview
Description
Epipinoresinol is a lignan, a type of phenylpropanoid-derived plant metabolite. It is an enantiomer of pinoresinol, characterized by its unique stereochemistry. Lignans like this compound are commonly found in various plant species and are known for their diverse biological activities, including antioxidant, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epipinoresinol can be synthesized through the radical coupling of coniferyl alcohol. One efficient method involves using 5-bromoconiferyl alcohol, which is synthesized from 5-bromovanillin. This compound undergoes a peroxidase-mediated radical coupling reaction to produce 5,5′-bromopinoresinol. The brominated intermediate is then hydro-debrominated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotransformation techniques. For instance, Eucommiae Cortex extract can be fermented with traditional mucor strains like Aspergillus niger and Actinomucor elegans to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Epipinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lignan derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Methylenedioxy bridge formation is a notable substitution reaction catalyzed by enzymes like CYP81Q3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Enzymatic reactions involving cytochrome P450 enzymes are crucial for methylenedioxy bridge formation.
Major Products:
Oxidation: Produces various oxidized lignan derivatives.
Reduction: Yields reduced forms of this compound.
Substitution: Produces compounds like pluviatilol through methylenedioxy bridge formation.
Scientific Research Applications
Epipinoresinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lignan biosynthesis and structural characterization.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Industry: Utilized in the production of bioactive compounds and as a precursor for synthesizing other lignans.
Mechanism of Action
Epipinoresinol exerts its effects through various molecular mechanisms:
Enzymatic Catalysis: CYP81Q3 catalyzes the formation of methylenedioxy bridges in this compound, leading to the production of pluviatilol.
Molecular Targets: It interacts with enzymes involved in lignan biosynthesis, influencing the production of other lignan derivatives.
Pathways Involved: The biosynthetic pathway of this compound involves the radical coupling of monolignols and subsequent enzymatic modifications.
Comparison with Similar Compounds
Epipinoresinol is unique among lignans due to its specific stereochemistry and enzymatic interactions. Similar compounds include:
Pinoresinol: An enantiomer of this compound with different biological activities.
Pluviatilol: A derivative of this compound formed through methylenedioxy bridge formation.
Phillygenin: Another lignan with similar structural features but different biological properties.
This compound stands out due to its specific enzymatic interactions and the unique methylenedioxy bridge formation catalyzed by CYP81Q3 .
Properties
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18779-41-4, 24404-50-0 | |
Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Epipinoresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epipinoresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIPINORESINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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